4-Hydroxy-7-nitroquinoline

Descripción general

Descripción

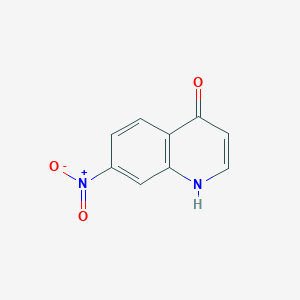

4-Hydroxy-7-nitroquinoline is a heterocyclic aromatic compound with significant importance in various fields of chemistry, biology, and medicine. It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the fourth position and a nitro group at the seventh position on the quinoline ring. This compound is known for its diverse biological activities and its utility in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-nitroquinoline typically involves the nitration of 4-hydroxyquinoline. One common method includes the following steps:

Nitration Reaction: 4-Hydroxyquinoline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the seventh position.

Purification: The reaction mixture is then neutralized, and the product is extracted and purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group undergoes reduction to form amino derivatives, a reaction pivotal for generating bioactive intermediates.

-

Reagents :

-

Product : 4-Hydroxy-7-aminoquinoline, a precursor for antimalarial and anticancer agents.

-

Conditions : Reduction with Zn in HCl proceeds at room temperature, avoiding ring hydrogenation .

Table 1: Reduction Pathways

| Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| H₂/Pd-C | Ethanol | 25°C | 85 |

| SnCl₂/HCl | Aqueous HCl | 25°C | 78 |

Nucleophilic Substitution

The nitro group facilitates aromatic nucleophilic substitution (SNAr) due to its electron-withdrawing effect.

-

Reagents : Amines, alkoxides, or thiols.

-

Conditions : Heating in polar aprotic solvents (e.g., DMF or DMSO) at 70–100°C .

-

Example : Reaction with morpholine yields 4-hydroxy-7-morpholinoquinoline, a potential kinase inhibitor.

Key Observation :

Direct displacement of the nitro group is less common, but cine-substitution (adjacent substitution) occurs in sterically hindered derivatives .

Oxidation Reactions

The hydroxyl group is susceptible to oxidation, forming quinone-like structures.

-

Reagents : Potassium permanganate (KMnO₄) in acidic or basic media.

-

Product : 7-Nitroquinoline-4,5-dione, a redox-active compound with applications in electrochemistry.

Mechanistic Pathway :

Oxidation proceeds via deprotonation of the hydroxyl group, followed by electron transfer to form a ketone intermediate.

Cycloaddition and Ring Functionalization

The electron-deficient quinoline ring participates in cycloaddition reactions:

-

Diels-Alder Reaction : Reacts with electron-rich dienes (e.g., furan) under mild conditions to form tetracyclic derivatives .

-

Nitroalkene-like Reactivity : Steric strain between the 1-methyl and 8-nitro groups in analogues enables [4+2] cycloadditions, forming fused heterocycles .

Table 2: Cycloaddition Examples

| Dienophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Furan | RT, 12 h | Tetrahydrobenzoquinoline | 65 |

| Cyclopentadiene | 40°C, 6 h | Hexacyclic adduct | 72 |

Acid-Base Behavior and Chelation

The hydroxyl group (pKa ≈ 7.43) deprotonates in basic media, forming a resonance-stabilized anion that chelates metal ions (Fe²⁺, Zn²⁺) . This property is exploited in antimicrobial applications to disrupt bacterial biofilms.

Industrial and Pharmacological Derivatives

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 4-H-7-NQ serves as a building block for more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including nucleophilic and electrophilic substitutions .

Biology

4-H-7-NQ exhibits notable antimicrobial and antifungal properties. Research indicates that it can inhibit bacterial growth by chelating metal ions necessary for biofilm formation, thereby disrupting microbial communities . Additionally, studies have shown that it can inhibit certain enzymes involved in bacterial metabolism, making it a candidate for antibiotic development .

Medicine

The compound has potential therapeutic applications due to its anticancer and antimalarial properties. It has been reported to increase reactive oxygen species (ROS) production in cancer cell lines, leading to cytotoxic effects . Furthermore, research suggests its efficacy against the HIV virus, with synthesized derivatives showing moderate inhibitory properties against HIV-1 .

Anticancer Activity

A study demonstrated that 4-H-7-NQ derivatives were effective in inhibiting tumor cell proliferation by inducing apoptosis and cell cycle arrest. The mechanism involves the inhibition of cathepsin B activity, which is crucial for tumor growth and metastasis .

Antimicrobial Studies

In another study focused on antimicrobial activity, 4-H-7-NQ was shown to disrupt biofilms formed by various bacterial strains. The chelation of metal ions such as Fe²⁺ and Zn²⁺ was identified as a key mechanism through which the compound exerts its effects .

Mecanismo De Acción

The biological activity of 4-Hydroxy-7-nitroquinoline is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxyquinoline: Lacks the nitro group, resulting in different biological activities.

7-Nitroquinoline: Lacks the hydroxyl group, affecting its chemical reactivity and biological properties.

8-Hydroxyquinoline: The hydroxyl group is at a different position, leading to variations in its chemical behavior and applications.

Uniqueness

4-Hydroxy-7-nitroquinoline is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activities. This combination allows for a wide range of applications and makes it a valuable compound in scientific research.

Actividad Biológica

4-Hydroxy-7-nitroquinoline (4-HNQ) is a compound belonging to the quinoline family, characterized by its unique bicyclic structure and functional groups that confer significant biological activities. This article explores the biological activity of 4-HNQ, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-HNQ is defined by a hydroxyl group at the 4-position and a nitro group at the 7-position of the quinoline ring. This configuration enhances its reactivity and biological potential. The compound is known for its ability to chelate metal ions such as Fe²⁺ and Zn²⁺, which plays a crucial role in its antimicrobial activity by disrupting bacterial biofilms.

Antimicrobial Activity

4-HNQ exhibits notable antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains by disrupting biofilm formation through metal ion chelation. This mechanism reduces the structural integrity of biofilms, making bacteria more susceptible to antibiotics.

Research Findings

- Study on Biofilm Disruption : A study demonstrated that 4-HNQ effectively reduced biofilm formation in Staphylococcus aureus cultures, highlighting its potential as an adjunct therapy in treating biofilm-associated infections.

- Mechanism of Action : The compound increases the production of reactive oxygen species (ROS), which are detrimental to bacterial cells, especially in the presence of metal ions like Cu²⁺.

Anticancer Activity

The anticancer effects of 4-HNQ have been extensively studied, with promising results across various cancer cell lines. Its cytotoxicity is primarily attributed to its ability to induce apoptosis and inhibit tumor cell proliferation.

- Inhibition of Cathepsin B : 4-HNQ inhibits cathepsin B, a protease involved in tumor progression and metastasis. This inhibition disrupts cancer cell survival pathways.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through ROS generation and subsequent oxidative stress, leading to cell death.

- Impact on Angiogenesis : Preliminary studies suggest that 4-HNQ may inhibit angiogenesis by targeting type 2 methionine aminopeptidase (MetAP2), a protein that plays a role in blood vessel formation .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of 4-HNQ on various cancer cell lines, including breast and lung cancer cells. The results indicated significant dose-dependent cytotoxicity, with IC50 values ranging from 10 to 30 µM depending on the cell line tested.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 25 |

| HeLa (Cervical) | 20 |

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of 4-HNQ was tested against Escherichia coli and Pseudomonas aeruginosa. The compound demonstrated minimum inhibitory concentrations (MIC) of 50 µg/mL against both strains, indicating strong antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| P. aeruginosa | 50 |

Propiedades

IUPAC Name |

7-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9-3-4-10-8-5-6(11(13)14)1-2-7(8)9/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPKSYLYDHCVOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283859 | |

| Record name | 4-HYDROXY-7-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75770-07-9, 6270-14-0 | |

| Record name | 7-Nitro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75770-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6270-14-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-HYDROXY-7-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-nitroquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.